N~4~-(3-methylphenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine
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Overview
Description
N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5th position, a 3-methylphenyl group at the N4 position, and a prop-2-en-1-yl group at the N2 position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group at the 5th position of the pyrimidine ring.
Alkylation: Attachment of the prop-2-en-1-yl group at the N2 position.
Amination: Introduction of the 3-methylphenyl group at the N4 position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds.
Major Products:
Reduction of the nitro group: Formation of N4-(3-METHYLPHENYL)-5-AMINO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE.
Substitution on the aromatic ring: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N4-(3-METHYLPHENYL)-5-NITRO-N2-(ETHYL)PYRIMIDINE-2,4,6-TRIAMINE
- N4-(3-METHYLPHENYL)-5-NITRO-N2-(METHYL)PYRIMIDINE-2,4,6-TRIAMINE
Comparison: N4-(3-METHYLPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C14H16N6O2 |
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Molecular Weight |
300.32 g/mol |
IUPAC Name |
4-N-(3-methylphenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H16N6O2/c1-3-7-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H4,15,16,17,18,19) |
InChI Key |
VLDWVFPIOUDELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC=C |
Origin of Product |
United States |
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